molecular formula C11H15BrS B571945 1-Bromo-2-[(butylsulfanyl)methyl]benzene CAS No. 1309978-21-9

1-Bromo-2-[(butylsulfanyl)methyl]benzene

Cat. No. B571945
CAS RN: 1309978-21-9
M. Wt: 259.205
InChI Key: USWFJGWXVHQLFT-UHFFFAOYSA-N
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Description

“1-Bromo-2-[(butylsulfanyl)methyl]benzene” is a chemical compound with the molecular formula C11H15BrS . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a bromine atom (Br) and a butylsulfanyl methyl group (C4H9SCH2-) attached to it . The exact 3D structure could be determined using techniques like X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

BSB has a wide range of applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, BSB is used as a reagent for the synthesis of a variety of compounds, such as amines, amides, and esters. In medicinal chemistry, BSB is used as a starting material for the synthesis of drugs and other compounds. In biochemistry, BSB is used as a tool for the study of enzyme-catalyzed reactions and other biochemical processes.

Mechanism of Action

The mechanism of action of BSB is not fully understood. However, it is believed that the compound acts as an electrophilic reagent, which is capable of reacting with nucleophilic molecules such as amines and other nucleophiles. This reaction results in the formation of a covalent bond between the two molecules. The reaction is believed to be catalyzed by a variety of compounds, such as pyridine, triethylamine, or sodium carbonate.
Biochemical and Physiological Effects
The biochemical and physiological effects of BSB are not fully understood. However, it is believed that the compound may have an effect on certain enzymes and other biochemical pathways. In particular, BSB is believed to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. BSB is also believed to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

BSB has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, making it a cost-effective choice for many laboratory experiments. BSB is also a relatively stable compound, making it suitable for use in a variety of laboratory conditions. Additionally, BSB is a relatively non-toxic compound, making it safe to handle in a laboratory setting.
However, there are some limitations to the use of BSB in laboratory experiments. BSB is a volatile liquid, and can easily evaporate if not stored properly. Additionally, BSB is a highly reactive compound, and can react with other compounds in the laboratory, making it important to use proper safety precautions when handling the compound.

Future Directions

Given the wide range of applications of BSB in scientific research, there are a number of potential future directions for further research. These include the development of more efficient methods for the synthesis of BSB, the exploration of new applications for the compound in organic synthesis, medicinal chemistry, and biochemistry, and the investigation of the biochemical and physiological effects of BSB on various enzymes and other biochemical pathways. Additionally, further research into the safety and toxicity of BSB is also needed, in order to ensure its safe and effective use in laboratory experiments.

Synthesis Methods

BSB can be synthesized through a number of methods, including the reaction of 1-bromo-2-chlorobenzene with butylsulfanylmethyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as dichloromethane or toluene at a temperature of 30-80°C. The reaction can also be catalyzed by a variety of other compounds, such as pyridine, triethylamine, or sodium carbonate.

properties

IUPAC Name

1-bromo-2-(butylsulfanylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrS/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWFJGWXVHQLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681103
Record name 1-Bromo-2-[(butylsulfanyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1309978-21-9
Record name Benzene, 1-bromo-2-[(butylthio)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309978-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-[(butylsulfanyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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